molecular formula C15H17NO B13800421 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone CAS No. 64497-95-6

1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone

Cat. No.: B13800421
CAS No.: 64497-95-6
M. Wt: 227.30 g/mol
InChI Key: HSFUOCFDKDABGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyl-5-methyl-4H-pyridin-3-yl)ethanone is a pyridine-derived ketone featuring a benzyl group at the 1-position, a methyl group at the 5-position, and an acetyl substituent at the 3-position of the pyridine ring. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling or condensation methods, as observed in analogous pyridin-3-yl ethanone derivatives .

Properties

CAS No.

64497-95-6

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone

InChI

InChI=1S/C15H17NO/c1-12-8-15(13(2)17)11-16(9-12)10-14-6-4-3-5-7-14/h3-7,9,11H,8,10H2,1-2H3

InChI Key

HSFUOCFDKDABGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C(C1)C(=O)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone typically involves the reaction of 1-benzyl-5-methyl-4H-pyridin-3-amine with acetyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amine group is replaced by an ethanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate pathways involved in inflammation and pain .

Comparison with Similar Compounds

The structural and functional attributes of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone can be contextualized against related compounds, focusing on substituent effects, synthetic routes, and bioactivity.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyridin-3-yl Ethanone Derivatives

Compound Name Substituents (Positions) Key Structural Features References
This compound Benzyl (1), methyl (5), acetyl (3) Pyridine core with bulky benzyl group
1-(6-Bromo-3-pyridyl)ethanone (Compound 3) Bromo (6), acetyl (3) Halogenated pyridine; Suzuki coupling precursor
1-(3-Chloro-5-methylpyridin-4-yl)ethanone Chloro (3), methyl (5) Chlorine enhances electrophilicity
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Benzofuran (2), triazole (2) Heterocyclic hybrid; antifungal activity
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Amino (4), ethyl (1), phenyl (5) Pyrrole scaffold with amino group

Key Observations :

  • Electronic Effects : Halogen substituents (e.g., bromo in Compound 3 ) increase reactivity for cross-coupling, while electron-donating groups like benzyl or methyl enhance steric bulk, influencing binding to biological targets.
  • Hybrid Scaffolds: Compounds combining pyridine with benzofuran or triazole (e.g., ) exhibit dual functionality, often improving antimicrobial or antifungal efficacy compared to simpler pyridin-3-yl ethanones.

Key Observations :

  • Cross-Coupling : Suzuki reactions (e.g., ) are favored for introducing aryl/heteroaryl groups, offering high regioselectivity.
  • Condensation : Schiff base formation (e.g., ) enables diversification into bioactive derivatives but requires precise stoichiometry.

Table 3: Bioactivity Comparison

Compound Biological Activity IC₅₀/EC₅₀ (μM) Target/Mechanism References
This compound Mtb-DHFR inhibition 0.12 ± 0.03 Competitive inhibition of folate binding
α-Azole ketones (e.g., Compound 9 ) Antifungal (Candida albicans) 8.5–12.4 Ergosterol synthesis disruption
Pyrazolo[3,4-b]pyridin-5-yl ethanone derivatives Anti-HSV1 activity 1.7–3.2 Viral polymerase inhibition
Schiff base derivatives (I–IV ) Antibacterial (E. coli) 25–40 Membrane permeability alteration

Key Observations :

  • Antimycobacterial Specificity: The benzyl and methyl groups in this compound confer high selectivity for Mtb-DHFR over human DHFR, unlike less selective triazole hybrids .
  • Antiviral vs. Antibacterial: Pyridin-3-yl ethanones with pyrazolo extensions (e.g., ) show stronger antiviral activity, whereas Schiff bases (e.g., ) prioritize antibacterial effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.